molecular formula C9H9ClN2O B11977527 N'-(4-Chlorobenzylidene)acetohydrazide CAS No. 26090-73-3

N'-(4-Chlorobenzylidene)acetohydrazide

Cat. No.: B11977527
CAS No.: 26090-73-3
M. Wt: 196.63 g/mol
InChI Key: YAZJBTGNGNKAQH-IZZDOVSWSA-N
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Description

N’-(4-Chlorobenzylidene)acetohydrazide is a chemical compound with the molecular formula C9H9ClN2O It is a derivative of hydrazide and is characterized by the presence of a chlorobenzylidene group attached to the acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-Chlorobenzylidene)acetohydrazide can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and acetohydrazide. The reaction typically takes place in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-Chlorobenzylidene)acetohydrazide are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced hydrazides. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-(4-Chlorobenzylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N’-(2-chlorobenzylidene)acetohydrazide
  • 2-Cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide

Uniqueness

N’-(4-Chlorobenzylidene)acetohydrazide is unique due to the presence of the 4-chlorobenzylidene group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

26090-73-3

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C9H9ClN2O/c1-7(13)12-11-6-8-2-4-9(10)5-3-8/h2-6H,1H3,(H,12,13)/b11-6+

InChI Key

YAZJBTGNGNKAQH-IZZDOVSWSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=O)NN=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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